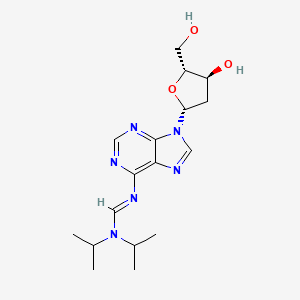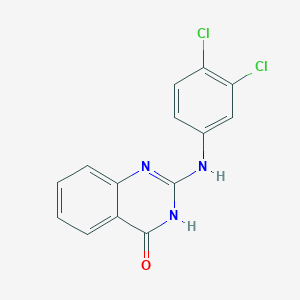![molecular formula C6H7N5 B12910817 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine CAS No. 7702-65-0](/img/structure/B12910817.png)
5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .
Industrial Production Methods
While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like manganese (IV) oxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation followed by nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese (IV) oxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Ammonia, amines
Solvents: Ethanol, dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the arrangement of nitrogen atoms within the rings.
Purines: Share a similar bicyclic structure but have different functional groups and biological activities.
Pteridines: Isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Uniqueness
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
7702-65-0 |
|---|---|
Formule moléculaire |
C6H7N5 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11) |
Clé InChI |
IDRPIMGBGAFXLA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)
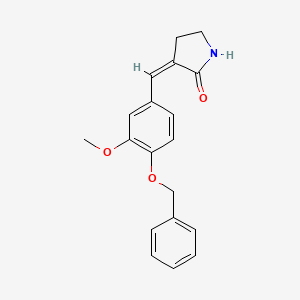
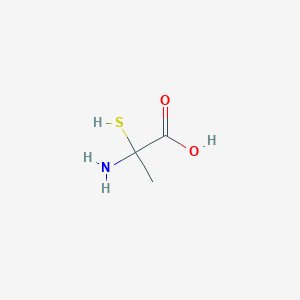
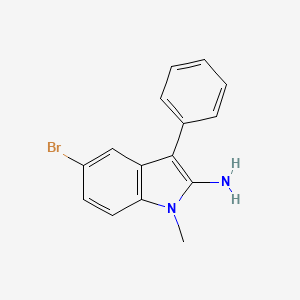
![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)
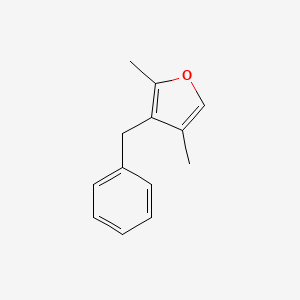

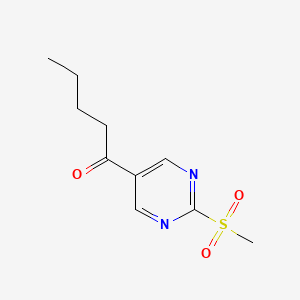
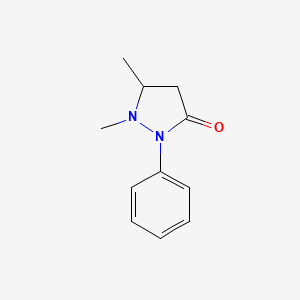
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
